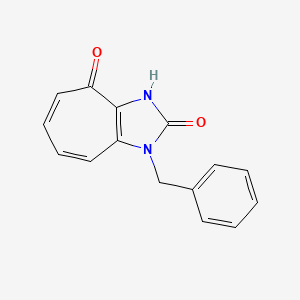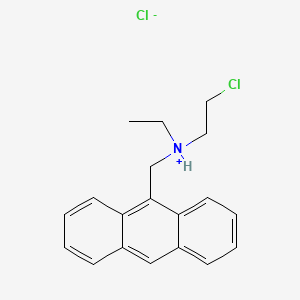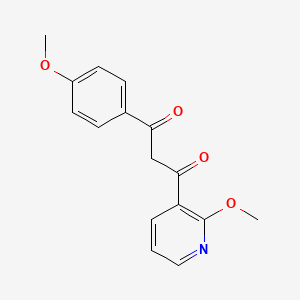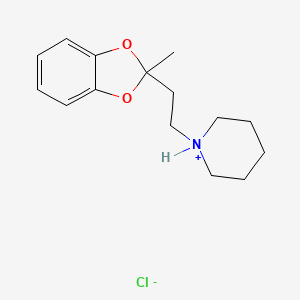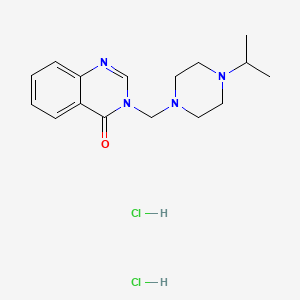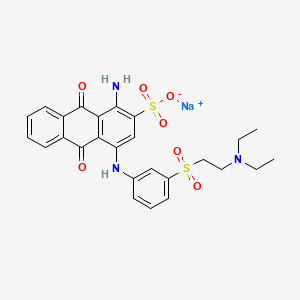
methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate is a synthetic organic compound It is characterized by its cyclopropane ring, which is substituted with various functional groups, including dichloroethenyl, dimethyl, and phenoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Introduction of Substituents: The dichloroethenyl, dimethyl, and phenoxyphenyl groups are introduced through various substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations would include the availability of starting materials, reaction efficiency, and the need for purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the dichloroethenyl group, potentially converting it to a less oxidized form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce less chlorinated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential biological activity, including its effects on various cellular processes.
Medicine
Industry
In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, leading to modulation of their activity. The pathways involved might include signal transduction cascades or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate: Lacks the phenoxyphenyl group.
Methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-phenylcyclopropane-1-carboxylate: Contains a phenyl group instead of a phenoxyphenyl group.
Uniqueness
The presence of the phenoxyphenyl group in methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class.
Propiedades
Fórmula molecular |
C21H20Cl2O3 |
|---|---|
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Cl2O3/c1-20(2)17(13-18(22)23)21(20,19(24)25-3)14-8-7-11-16(12-14)26-15-9-5-4-6-10-15/h4-13,17H,1-3H3/t17-,21+/m1/s1 |
Clave InChI |
BZCPMDGKZRKHIG-UTKZUKDTSA-N |
SMILES isomérico |
CC1([C@H]([C@@]1(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC)C=C(Cl)Cl)C |
SMILES canónico |
CC1(C(C1(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC)C=C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


